Cas no 1634722-99-8 (2-Methoxy-4'-methyl-trans-chalcone)
2-Methoxy-4'-methyl-trans-chalcone Chemical and Physical Properties
Names and Identifiers
-
- (2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
- 2-Methoxy-4'-methyl-trans-chalcone
-
- Inchi: 1S/C17H16O2/c1-13-7-9-14(10-8-13)16(18)12-11-15-5-3-4-6-17(15)19-2/h3-12H,1-2H3/b12-11+
- InChI Key: AAOUCIAJNNOCQT-VAWYXSNFSA-N
- SMILES: O(C)C1C=CC=CC=1/C=C/C(C1C=CC(C)=CC=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 313
- XLogP3: 4
- Topological Polar Surface Area: 26.3
2-Methoxy-4'-methyl-trans-chalcone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194292-2g |
(2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one |
1634722-99-8 | 98% | 2g |
¥6560 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194292-10g |
(2E)-3-(2-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one |
1634722-99-8 | 98% | 10g |
¥8606 | 2023-04-15 | |
| A2B Chem LLC | AJ25500-1g |
(2E)-3-(2-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one |
1634722-99-8 | 95+% | 1g |
$628.00 | 2024-04-20 | |
| A2B Chem LLC | AJ25500-2g |
(2E)-3-(2-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one |
1634722-99-8 | 95+% | 2g |
$830.00 | 2024-04-20 | |
| A2B Chem LLC | AJ25500-5g |
(2E)-3-(2-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one |
1634722-99-8 | 95+% | 5g |
$1134.00 | 2024-04-20 | |
| A2B Chem LLC | AJ25500-10g |
(2E)-3-(2-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one |
1634722-99-8 | 95+% | 10g |
$1337.00 | 2024-04-20 | |
| A2B Chem LLC | AJ25500-25g |
(2E)-3-(2-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one |
1634722-99-8 | 95+% | 25g |
$1944.00 | 2024-04-20 | |
| A2B Chem LLC | AJ25500-50g |
(2E)-3-(2-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one |
1634722-99-8 | 95+% | 50g |
$2855.00 | 2024-04-20 | |
| A2B Chem LLC | AJ25500-100g |
(2E)-3-(2-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one |
1634722-99-8 | 95+% | 100g |
$4037.00 | 2024-04-20 |
2-Methoxy-4'-methyl-trans-chalcone Related Literature
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 2-Methoxy-4'-methyl-trans-chalcone
Introduction to 2-Methoxy-4'-methyl-trans-chalcone (CAS No. 1634722-99-8)
2-Methoxy-4'-methyl-trans-chalcone (CAS No. 1634722-99-8) is a chalcone derivative that has garnered significant attention in recent years due to its diverse biological activities and potential therapeutic applications. Chalcones are a class of natural products characterized by a 1,3-diphenyl-2-propen-1-one backbone, which can be modified with various functional groups to enhance their pharmacological properties. This specific compound, 2-Methoxy-4'-methyl-trans-chalcone, features a methoxy group at the 2-position and a methyl group at the 4'-position of the phenyl ring, which contribute to its unique chemical and biological characteristics.
The synthesis of 2-Methoxy-4'-methyl-trans-chalcone typically involves the Claisen-Schmidt condensation reaction between 4-methoxyacetophenone and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is well-documented in the literature and can be performed under mild conditions, making it an accessible target for both academic and industrial laboratories. The resulting compound is a yellow solid with a melting point ranging from 105 to 107°C, which is consistent with its reported physical properties.
One of the most significant areas of research involving 2-Methoxy-4'-methyl-trans-chalcone is its potential as an anticancer agent. Recent studies have demonstrated that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways such as p53, Bcl-2, and caspase cascades. Additionally, 2-Methoxy-4'-methyl-trans-chalcone has been shown to inhibit cell proliferation by interfering with DNA synthesis and mitotic progression.
Beyond its anticancer properties, 2-Methoxy-4'-methyl-trans-chalcone has also been investigated for its anti-inflammatory effects. In vitro studies have revealed that this compound can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The anti-inflammatory activity is attributed to its ability to inhibit nuclear factor-kappa B (NF-κB) activation, a central regulator of inflammation. These findings suggest that 2-Methoxy-4'-methyl-trans-chalcone could be a promising lead compound for the development of new anti-inflammatory drugs.
In addition to its biological activities, 2-Methoxy-4'-methyl-trans-chalcone has been studied for its potential neuroprotective effects. Research has shown that this compound can protect neuronal cells from oxidative stress-induced damage by scavenging free radicals and enhancing antioxidant defenses. This property makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preclinical studies using animal models have further supported these findings, demonstrating improved cognitive function and reduced neuronal loss in treated animals.
The pharmacokinetic profile of 2-Methoxy-4'-methyl-trans-chalcone is another important aspect that has been explored in recent research. Studies have indicated that this compound has good oral bioavailability and can be effectively absorbed into the bloodstream following oral administration. However, further optimization may be necessary to improve its stability and reduce metabolic degradation, which could enhance its therapeutic efficacy.
In conclusion, 2-Methoxy-4'-methyl-trans-chalcone (CAS No. 1634722-99-8) is a multifaceted compound with promising biological activities and potential therapeutic applications. Its anticancer, anti-inflammatory, and neuroprotective properties make it an attractive target for further research and development in the pharmaceutical industry. Ongoing studies are expected to provide deeper insights into its mechanisms of action and optimize its use in clinical settings.
1634722-99-8 (2-Methoxy-4'-methyl-trans-chalcone) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)